

# Validating Hpk1-IN-13 Activity on SLP76 Phosphorylation: A Comparative Guide

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## Compound of Interest

Compound Name: *Hpk1-IN-13*

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This guide provides a comprehensive overview of Hematopoietic Progenitor Kinase 1 (HPK1) as a therapeutic target in immuno-oncology, with a specific focus on validating the activity of the potent inhibitor, **Hpk1-IN-13**. We will explore the critical role of HPK1 in negatively regulating T-cell activation through the phosphorylation of the adaptor protein SLP76 and provide the experimental frameworks and comparative data necessary to evaluate inhibitors of this pathway.

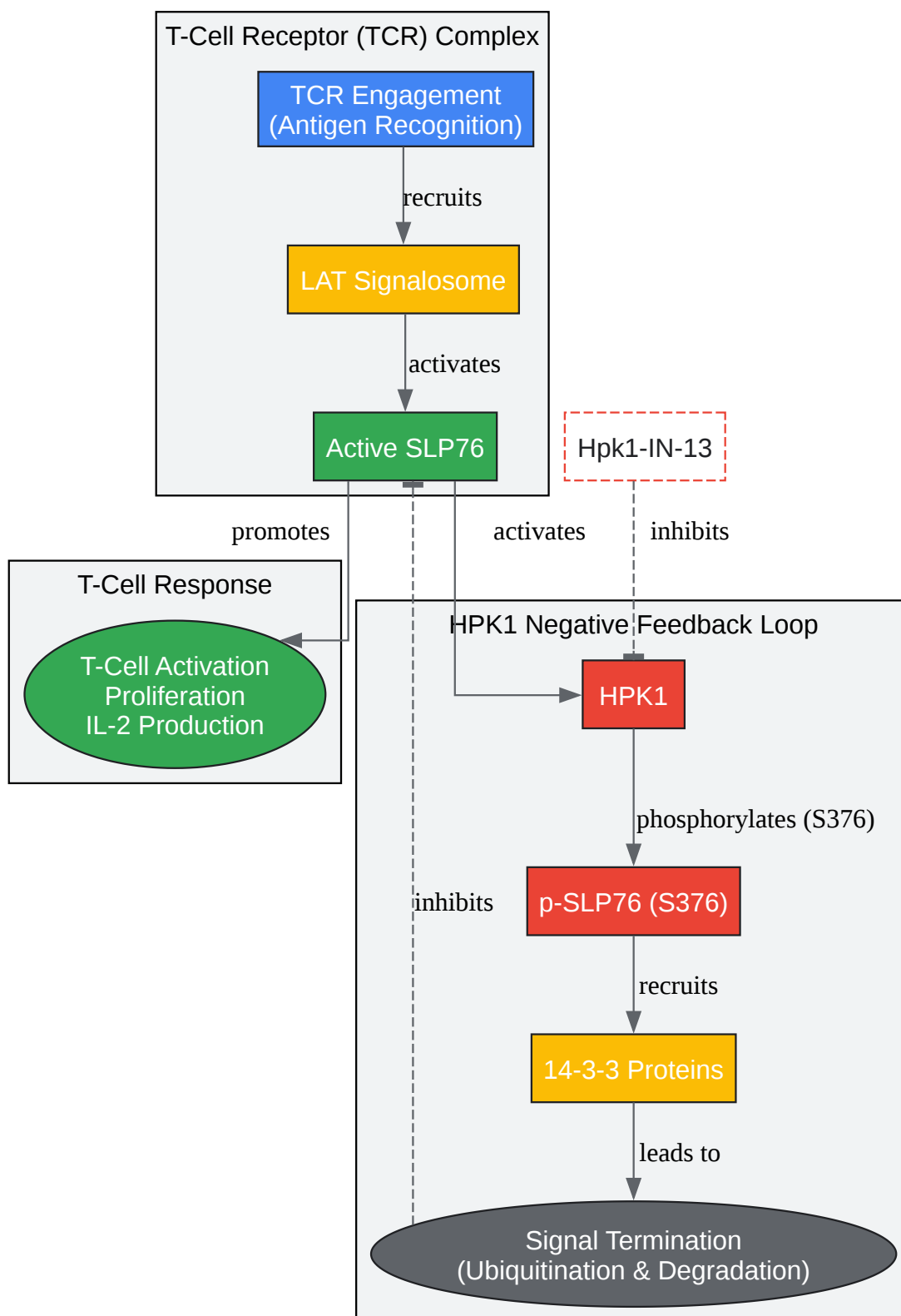
## The HPK1-SLP76 Signaling Axis: A Key Immune Checkpoint

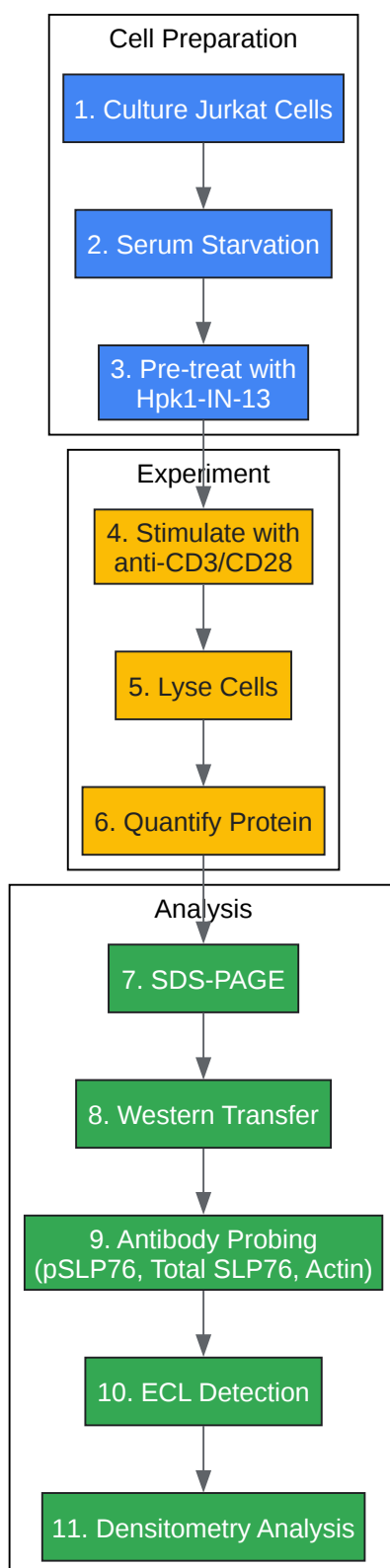
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial intracellular negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement by an antigen, HPK1 is recruited to the TCR signalosome, a complex of proteins that includes the Linker for Activation of T-cells (LAT) and the SH2 domain-containing leukocyte protein of 76 kDa (SLP76).[2][3]

Once activated, HPK1 phosphorylates SLP76 at a specific serine residue, Serine 376 (S376).[3][4] This phosphorylation event initiates a negative feedback loop: the phosphorylated SLP76 recruits 14-3-3 proteins, which leads to the disassembly of the active signaling complex.[3] Subsequently, SLP76 is marked for ubiquitination and proteasomal degradation, effectively

dampening the downstream signals required for T-cell activation, proliferation, and cytokine production.[3]

Given this role in restraining T-cell function, inhibiting HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][5] **Hpk1-IN-13** is a potent small molecule inhibitor designed to target HPK1 for research and therapeutic development.[6][7]





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